molecular formula C8H4Cl2N2 B1295908 4,7-Dichloroquinazoline CAS No. 2148-57-4

4,7-Dichloroquinazoline

Número de catálogo B1295908
Número CAS: 2148-57-4
Peso molecular: 199.03 g/mol
Clave InChI: FDPHWQSGEWRZOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is a solid substance that is stored at room temperature . This compound is used as a building block in the synthesis of aroylquinazolines via aroylation with aryl aldehydes . It has also been identified as a dengue virus entry inhibitor .


Synthesis Analysis

While specific synthesis methods for 4,7-Dichloroquinazoline were not found in the search results, it is known to be a useful building block in the synthesis of aroylquinazolines via aroylation with aryl aldehydes .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H .


Physical And Chemical Properties Analysis

4,7-Dichloroquinazoline is a solid substance that is stored at room temperature . It has a molecular weight of 199.04 . .

Aplicaciones Científicas De Investigación

Synthesis of Diarylquinazolines

4,7-Dichloroquinazoline: is used in the synthesis of new diarylquinazolines, which show promising pharmaceutical potential . These compounds are synthesized using microwave-promoted regioselective Suzuki-Miyaura cross-coupling reactions. The resulting diarylquinazolines are explored for their anticancer properties, as they can act as selective chemotherapy agents.

Tyrosine Kinase Inhibitors

This compound serves as a crucial intermediate in the scalable synthesis of Afatinib , a tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) . Afatinib is a second-generation TKI that irreversibly binds to both EGFR and HER2 receptors, highlighting the importance of 4,7-Dichloroquinazoline in cancer pharmacotherapy.

Antiplasmodial Activity

Research has shown that derivatives of 4,7-Dichloroquinazoline exhibit antiplasmodial properties, which are essential in the treatment of malaria . The modification of the quinazoline scaffold allows for the development of new compounds with potential as antimalarial drugs.

Broad-Spectrum Biological Activities

The quinazoline scaffold, particularly 4,7-Dichloroquinazoline , is present in a wide range of biologically active compounds. These derivatives have been studied for their diverse therapeutic potential, including antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .

Cross-Coupling Chemistry

4,7-Dichloroquinazoline: is utilized in advanced carbon-carbon bond-forming methods in organic synthesis, such as the Suzuki-Miyaura reaction . This process has significant advantages, including functional group compatibility, low toxicity, and good tolerance toward various solvents, making it a versatile reagent in synthetic chemistry.

Pharmaceutical Intermediate

As an intermediate, 4,7-Dichloroquinazoline is involved in the synthesis of various 4,7-disubstituted quinazoline derivatives . These derivatives are being investigated for their high therapeutic potential, demonstrating the compound’s role in the development of new pharmaceuticals.

Safety And Hazards

The safety information for 4,7-Dichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name

4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHWQSGEWRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287235
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroquinazoline

CAS RN

2148-57-4
Record name 2148-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,7-Dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
4,7-Dichloroquinazoline
Reactant of Route 5
Reactant of Route 5
4,7-Dichloroquinazoline
Reactant of Route 6
4,7-Dichloroquinazoline

Citations

For This Compound
15
Citations
CC Price, NJ Leonard, DY Curtin - Journal of the American …, 1946 - ACS Publications
(3) German Patent 244,207; Chem. Zentr., 83, I, 867 (1912).(4) The Survey Number, designated SN, identifies a drug listed under that number in the records of the Survey of Antimalarial …
Number of citations: 23 pubs.acs.org
GP Zhikhareva, EV Pronina, EA Golovanova… - Pharmaceutical …, 1976 - Springer
The starting material employed was 2-methyl-6-methoxy-4-quinazolone (II), obtained by reaction of N-acetyl-p-anisidine (I) with urethane in presence of phosphorus pentoxide. …
Number of citations: 1 link.springer.com
BE Christensen, B Graham… - Journal of the American …, 1946 - ACS Publications
1300 Bert E. Christensen, Bruce Graham and Arthur J. Tomisek Vol. GS to the combined filtrates. Again the solution was allowed to stand and again the dithiocarbarrjate was removed …
Number of citations: 9 pubs.acs.org
HC SCARBOROUGH, BC LAWES… - The Journal of …, 1962 - ACS Publications
4-(1-Substituted 3-pyrrolidinylmethylamino)-and 4-(1-substituted 3-pyrrolidinylmethoxy) quinazolines havebeen pre-pared. Improved procedures have been developed for the synthesis …
Number of citations: 44 pubs.acs.org
D Twomey - Proceedings of the Royal Irish Academy. Section B …, 1976 - JSTOR
Formation of Oxo-Compounds from Chlorobenzodiazines in Dimethylsulphoxide Page 1 E 79 1 5. FORMATION OF OXO-COMPOUNDS FROM CHLOROBENZODIAZINES IN …
Number of citations: 2 www.jstor.org
MK Abdulwahab, R Dzulkeflee, TK Han… - Russian Journal of …, 2020 - Springer
A series of anilinoquinazoline derivatives with modification on the 2nd carbon of the aniline ring has been synthesized and characterized. The compounds have been tested for their in …
Number of citations: 2 link.springer.com
Y Kabri, P Verhaeghe, A Gellis, P Vanelle - Molecules, 2010 - mdpi.com
New diarylquinazolines displaying pharmaceutical potential were synthesized in high yields from 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline by using microwave-promoted …
Number of citations: 28 www.mdpi.com
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
SA Tayel, HA El-Kashef - 1996 - researchgate.net
Alcumi derivati della chinazokna e del smo bioisostero piridopirimidina portanti importanti gruppi strutturali che contribuiscono all'attività diuretica quali sulfonamido, morfolino, clorofenil…
Number of citations: 0 www.researchgate.net
KM George Rosenker - 2014 - d-scholarship.pitt.edu
The first two sections of this dissertation describe the development of a regioselective palladium-catalyzed cross-coupling strategy to access highly functionalized heterocycles. This …
Number of citations: 2 d-scholarship.pitt.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.